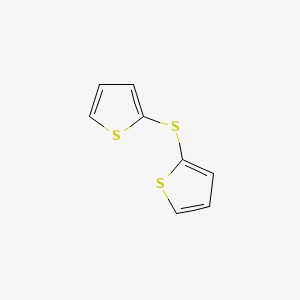

2-(2-Thienylthio)thiophene

Description

Contextual Significance of Di(thienyl)sulfide Systems in Contemporary Chemistry

Di(thienyl)sulfide systems are a class of organosulfur compounds that have garnered considerable attention for their utility in the development of functional organic materials. acs.orgrsc.org The sulfur atom in the thioether bridge can engage in p-π conjugation with the adjacent thiophene (B33073) rings, allowing for electronic communication between the two heterocyclic units. acs.org This electronic feature is pivotal in the design of novel polymer semiconductors.

Recent research has demonstrated that incorporating di-2-thienylsulfide units into polymer backbones can be a viable strategy to enhance the mechanical stretchability of the material while maintaining charge mobility. acs.org The non-planar geometry of the di-2-thienylsulfide unit, where the two thiophene rings form a significant dihedral angle, can disrupt dense chain packing, leading to lower crystallinity and improved flexibility. acs.org For instance, a polymer semiconductor containing just 10% di-2-thienylsulfide units exhibited a crack onset strain exceeding 100% and retained its initial charge mobility after a thousand stretching cycles. acs.org

Furthermore, the thioether linkage offers a site for chemical modification. The oxidation state of the bridging sulfur atom can be altered to fine-tune the electronic and photophysical properties of the material. rsc.org This ability to modulate characteristics by moving from a sulfide (B99878) to a sulfoxide (B87167) or sulfone allows for precise control over the HOMO-LUMO gap and luminescence efficiency in sulfur-bridged chromophores. rsc.org This versatility makes di(thienyl)sulfide systems valuable building blocks in the fields of organic electronics, photonics, and materials science. rsc.orgencyclopedia.pub

Historical Trajectories and Evolution of Research on 2-(2-Thienylthio)thiophene

Research into thiophene-based compounds has a long history, with initial interest often focused on their presence in natural products and their use as building blocks in pharmaceuticals and agrochemicals. wikipedia.org The synthesis of fused thiophene systems, known as thienothiophenes, has been a subject of study for over half a century, with early methods reviewed extensively by Litvinov and Gol'dfarb in 1976. researchgate.net These efforts laid the groundwork for the synthesis of more complex thiophene-based architectures.

The development of modern cross-coupling reactions has significantly propelled the synthesis and study of compounds like this compound. The advent of palladium-catalyzed C–S coupling reactions, for example, provided highly efficient and versatile methods for forming the key thioether bond. nih.govacs.orgorganic-chemistry.org A notable advancement was the development of a domino reaction using thiourea (B124793) as a dihydrosulfide surrogate, which allows for the one-pot synthesis of various biarylthioethers, including thienyl derivatives, in high yields. organic-chemistry.org

More recently, research has shifted towards exploiting the specific properties of the thioether linkage itself. Studies have explored its role as a directing group in transition-metal-catalyzed C–H functionalization, a strategy that enables the selective modification of positions on the thiophene rings that would otherwise be difficult to access. nih.gov The evolution of research from fundamental synthesis to sophisticated applications in materials science, such as in stretchable semiconductors, highlights the growing appreciation for the nuanced properties of the di(thienyl)sulfide scaffold. acs.org

Fundamental Academic Perspectives on the Thioether Linkage in Thiophene Scaffolds

The thioether linkage (C-S-C) is the defining structural feature of this compound and is central to its chemical behavior and potential applications. From a fundamental academic perspective, this linkage is viewed through several key lenses: its synthetic accessibility, its role in directing reactivity, and its influence on the molecule's electronic properties.

The formation of the thioether bond between two thiophene rings is most effectively achieved through palladium-catalyzed C–S cross-coupling reactions. nih.govacs.orgorganic-chemistry.org These methods offer a reliable route to biarylthioethers and have been optimized to tolerate a wide range of functional groups. organic-chemistry.org The versatility of these synthetic protocols has made complex thioether-bridged molecules more accessible for academic and industrial research.

Beyond its formation, the thioether group can act as a traceless directing group in C–H activation/functionalization reactions. nih.gov The sulfur atom can coordinate to a transition metal catalyst (such as palladium or rhodium), directing the metal to activate a specific C–H bond on the thiophene ring for further reaction. This allows for highly regioselective synthesis of more complex substituted thiophenes. nih.gov

Electronically, the sulfur atom of the thioether bridge possesses lone pairs of electrons in p-orbitals that can overlap with the π-systems of the thiophene rings. This p-π conjugation facilitates intramolecular charge transport, a crucial property for applications in organic electronics. acs.org The degree of this electronic communication is dependent on the molecule's conformation, specifically the dihedral angle between the two thiophene rings. Furthermore, the sulfur atom is redox-active; it can be oxidized to a sulfoxide (S=O) or a sulfone (O=S=O). Each oxidation state dramatically alters the electronic properties of the molecule, providing a powerful tool for tuning the material's characteristics for specific functions. rsc.org

Physicochemical Properties of this compound

This table summarizes key identifiers and physical properties of the compound.

| Property | Value | Reference |

| CAS Number | 3988-99-6 | chemicalbook.comnist.gov |

| Molecular Formula | C₈H₆S₃ | chemicalbook.comguidechem.com |

| Molecular Weight | 198.33 g/mol | chemicalbook.com |

| Canonical SMILES | C1=CSC(=C1)SC2=CC=CS2 | guidechem.com |

| Topological Polar Surface Area | 81.8 Ų | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Spectroscopic Data for this compound

This table presents available spectroscopic data for the characterization of the compound.

| Spectroscopic Data | Details | Reference |

| UV/Visible Spectrum | Data compiled by the National Institute of Standards and Technology (NIST) is available, though specific absorption maxima are not detailed in the provided search results. | nist.gov |

| Mass Spectrum | Electron ionization mass spectrometry data is available through the NIST WebBook. | nist.gov |

Properties

IUPAC Name |

2-thiophen-2-ylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYIWBKPINOXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192921 | |

| Record name | Thiophene, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-99-6 | |

| Record name | Thiophene, 2,2'-thiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHEN-2-YLSULFANYLTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Thienylthio Thiophene

Advanced Synthetic Routes for 2-(2-Thienylthio)thiophene and its Direct Precursors

The construction of the this compound core and its precursors is achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Substitution Reactions in Thiophene (B33073) Chemistry

Nucleophilic substitution reactions represent a fundamental approach for the formation of thioethers, including this compound. These reactions typically involve the displacement of a leaving group on a thiophene ring by a sulfur-based nucleophile. A common method involves the reaction of a halothiophene, such as 2-bromothiophene (B119243) or 2-iodothiophene (B115884), with a thiophenethiolate. snu.ac.kr The thiophenethiolate can be generated in situ from 2-thiophenethiol using a base. While effective, these reactions can sometimes require harsh conditions, such as high temperatures and the use of a copper catalyst, to achieve good yields. snu.ac.kr

A significant advancement in this area is the development of methods that proceed under milder, often room temperature, conditions without the need for a solvent, base, or catalyst. snu.ac.kr For instance, the direct reaction of 2-iodothiophene with 2-thiophenethiol at room temperature has been shown to produce 2,2'-dithienyl sulfide (B99878) in high yield. snu.ac.kr This simplified procedure offers a more efficient and environmentally friendly route to the target compound.

Furthermore, odorless and stable xanthates have emerged as valuable thiol surrogates in nucleophilic substitution reactions for the synthesis of thioethers. mdpi.comresearchgate.net These reagents can react with aryl halides under transition-metal-free and base-free conditions, providing a greener alternative to the use of malodorous thiols. mdpi.comresearchgate.net The reaction likely proceeds through a xanthate intermediate, which then undergoes further transformation to yield the desired thioether. mdpi.com

Direct Coupling Strategies for Thienyl-Thioether Formation

Direct coupling strategies offer a powerful and versatile alternative for the construction of the thienyl-thioether linkage. These methods often employ transition metal catalysts to facilitate the carbon-sulfur bond formation. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. thieme-connect.de

One such strategy involves the coupling of two different aryl bromides with a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH) in a one-pot reaction. nih.gov This approach allows for the synthesis of unsymmetrical diaryl thioethers with high efficiency and tolerance for various functional groups. nih.gov The reaction typically proceeds at elevated temperatures in the presence of a palladium catalyst and a suitable base. nih.gov

Another direct coupling approach involves the reaction of 2-iodothiophene with various thiols at room temperature without the need for a solvent, base, or catalyst. snu.ac.kr This method has been successfully applied to the synthesis of 2-(arylthio)thiophenes, 2-(alkylthio)thiophene, and 2-(thiophenylthio)thiophene in high yields. snu.ac.kr The reaction time is often correlated with the nucleophilicity of the thiol. snu.ac.kr

One-Pot Synthetic Procedures for this compound Architectures

One-pot syntheses have gained significant traction due to their operational simplicity, efficiency, and ability to reduce waste by minimizing intermediate purification steps. Several one-pot procedures have been developed for the synthesis of thienyl thioethers and related structures. thieme-connect.comnih.gov

A notable example is a one-pot procedure for the synthesis of thienyl thioethers involving a triflic acid (TfOH)-promoted Friedel–Crafts-type cyclization, followed by a nucleophilic attack by an arenethiol and subsequent dehydration. thieme-connect.com This metal-free and halide-free method has been successfully applied to synthesize a variety of thienyl thioethers, including those with thiophene-2-thiol (B152015) and thiophene-3-thiol, yielding the corresponding dithienyl thioethers. thieme-connect.com

Another efficient one-pot synthesis involves the reaction of 2-bromo-1,4-naphthoquinone and alkynes with sodium thiosulfate (B1220275) (Na₂S₂O₃) to produce 2-R-naphtho[2,3-b]thiophene-4,9-diones. nih.gov This process proceeds through C-H sulfuration and subsequent cyclization. nih.gov Similarly, thieno[2,3-b]thiophenes can be synthesized in a one-pot reaction from a dicyanoethene precursor. researchgate.net

Furthermore, pseudo five-component Sonogashira–Glaser cyclization has been employed for the one-pot synthesis of symmetrically 2,5-diaryl-substituted thiophenes, which can be extended to create thienyl-bridged oligophenothiazines. scispace.com

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound core can be further modified to introduce a wide range of functional groups, enabling the fine-tuning of its properties for specific applications.

Halogenation and Subsequent Cross-Coupling Reactions of this compound Derivatives

Halogenation of the thiophene rings in this compound derivatives provides versatile handles for subsequent cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other substituents. Thiophene rings can be halogenated using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. jcu.edu.aunih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the existing substituents on the thiophene ring.

The resulting halothiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings. jcu.edu.au These reactions are powerful tools for constructing complex molecular architectures based on the this compound scaffold.

For example, 2,3,5-tribromothiophene (B1329576) can undergo sequential Suzuki cross-coupling reactions to yield functionalized thiophenes. The reactivity of the different halogen positions can vary, with the 2- and 5-positions of the thiophene ring generally being more reactive in cross-coupling reactions than the 3- and 4-positions. baranlab.org

Below is a table summarizing various cross-coupling reactions on halogenated thiophene derivatives, which are analogous to the types of transformations that can be applied to halogenated this compound.

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OH)₂/C, K₂CO₃ | 2-Bromo-3-methylthiophene and Aryltriolborates | Aryl-substituted thiophene | 80-90 | jcu.edu.au |

| Suzuki-Miyaura | Pd catalyst | 2-Bromo-3-n-hexyl-5-iodothiophene and Thienylboronic ester | Bithiophene derivative | 63 | jcu.edu.au |

| Stille Coupling | Pd catalyst | Halothiophene and Stannylthiophene | Thiophene oligomer | 33-73 | jcu.edu.au |

| Kumada Coupling | Ni catalyst | Halothiophene and Grignard reagent | Alkylated thiophene | >90 | jcu.edu.au |

| Suzuki Coupling | Pd catalyst | 3-Bromo-2-(2-bromophenyl)-5-arylthiophene | Triarylthiophene | ~30 |

Introduction of Diverse Substituents onto the this compound Framework

The functionalization of the this compound scaffold is crucial for tuning its electronic and material properties. Various synthetic strategies have been employed to introduce a range of substituents onto the thiophene rings. These methods primarily involve electrophilic substitution and metal-catalyzed cross-coupling reactions.

Direct electrophilic substitution on the thiophene rings of this compound can be challenging. The reactivity of the thiophene rings is influenced by the electron-withdrawing or -donating nature of the substituents present. For instance, the presence of electron-withdrawing carbonyl groups attached to thiophene rings can deactivate them towards electrophilic attack, such as bromination. nih.gov Conversely, the thioether linkage in this compound can direct incoming electrophiles.

A more versatile and widely used approach for introducing substituents is through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.gov These methods allow for the precise installation of aryl, heteroaryl, and other functional groups. For example, phenyl-end-capped derivatives of thieno[3,2-b]thiophene (B52689), a related fused system, have been synthesized by coupling brominated precursors with appropriate organometallic reagents. nih.gov The general strategy involves the initial synthesis of a halogenated this compound derivative, which then serves as a substrate for the coupling reaction.

The introduction of substituents can also be achieved by constructing the thiophene ring from functionalized precursors. The Fiesselmann thiophene synthesis, for instance, allows for the creation of substituted thieno[3,2-b]thiophene derivatives by condensing 3-halothiophene-2-carboxylates with methyl thioglycolate. beilstein-journals.org This approach provides access to hydroxy- and aryl-substituted systems.

Table 1: Examples of Substituted Thiophene Derivatives and Synthetic Methods

| Derivative Type | Synthetic Method | Precursors | Catalyst/Reagent | Reference |

| Phenyl-end-capped thieno[3,2-b]thiophenes | Stille Coupling | Bromobenzene, tri-n-butylstannyl derivative of 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | PdCl₂(PPh₃)₂ | nih.gov |

| Aryl-substituted thieno[3,2-b]thiophenes | Fiesselmann Synthesis | 5- or 4-aryl-3-chlorothiophene-2-carboxylates, methyl thioglycolate | Potassium tert-butoxide | beilstein-journals.org |

| 2,5-Dihalothiophenes | Halogenation | Thiophene | Bromine, Chlorine, Iodine | wikipedia.org |

| 2-Acetylthiophene | Friedel-Crafts Acylation | Thiophene, Acetic anhydride | wikipedia.org |

Formation of Fused Ring Systems Derived from this compound

The this compound moiety serves as a valuable building block for the construction of larger, fused-ring aromatic systems, which are of significant interest for applications in organic electronics. beilstein-journals.org The primary strategy involves intramolecular cyclization reactions to form an additional thiophene ring, leading to thienothiophene isomers.

One of the most common fused systems derived from this framework is thieno[3,2-b]thiophene . The synthesis often begins with a suitably functionalized thiophene precursor that already contains a thioether linkage. researchgate.net A general approach involves the reaction of a 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate. researchgate.netrsc.org The resulting intermediate can then undergo an intramolecular condensation to form the second thiophene ring of the thieno[3,2-b]thiophene core. researchgate.net

A notable example is the synthesis of aryl-substituted 9H-thieno[2',3':4,5]thieno[3,2-b]indoles . This synthesis starts with the formation of thieno[3,2-b]thiophen-3(2H)-ones from aryl-substituted 3-chlorothiophene-2-carboxylates. These thienothiophenones are then treated with phenylhydrazine (B124118) in acetic acid, leading to the construction of the fused indole (B1671886) ring system via a Fischer indolization protocol. beilstein-journals.org

Another powerful method for creating fused systems is the intramolecular ring expansion of difluorothiiranes. This process, when applied to aryl thiophene-2-carbodithioates, generates arylsulfanylated 2,2-difluoro-3-thienylthiiranes. These intermediates undergo ring expansion and HF elimination to yield fluorinated thieno[3,2-b]thiophenes. nih.gov Further intramolecular fluorine substitution can lead to the construction of an additional thiophene ring, resulting in fused pentacyclic thienothienofurans. nih.gov

More complex fused structures, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, can also be synthesized. acs.org Although these syntheses may not start directly from this compound, they involve the formation of a central thieno[3,2-b]thiophene moiety from precursors that contain multiple thiophene or thioether units, highlighting the versatility of these building blocks in constructing large, conjugated systems. acs.org

Table 2: Fused Ring Systems Derived from Thiophene Precursors

| Fused Ring System | Synthetic Strategy | Key Intermediate/Reaction | Reference |

| Thieno[3,2-b]thiophene | Intramolecular Cyclization | Reaction of 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate | researchgate.netrsc.org |

| Aryl-substituted 9H-thieno[2',3':4,5]thieno[3,2-b]indoles | Fischer Indolization | Thieno[3,2-b]thiophen-3(2H)-ones reacting with phenylhydrazine | beilstein-journals.org |

| Fluorinated Thieno[3,2-b]thiophenes | Ring Expansion | Ring expansion of arylsulfanylated 2,2-difluoro-3-thienylthiiranes | nih.gov |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Double Ring-Closing Reaction | Cyclization of trans-1,2-bis(3-methylthionaphthalen-2-yl)ethenes | acs.org |

Reaction Mechanisms and Kinetic Studies Pertaining to this compound Synthesis

The synthesis of this compound and its derivatives typically proceeds through nucleophilic substitution reactions where a thienylthiolate acts as the nucleophile. The most common mechanism is an SN2 or SNAr reaction, depending on the substrate.

A prevalent synthetic route involves the reaction of an alkali metal salt of 2-mercaptothiophene (thiophen-2-thiolate) with a halogenated thiophene, such as 2-bromothiophene or 2-iodothiophene. The synthesis of the 2-mercaptothiophene precursor itself is often achieved by treating thiophene with a strong base like n-butyllithium to form 2-lithiothiophene, followed by quenching with elemental sulfur and subsequent acidic workup. google.comgoogle.com

The mechanism for the formation of the thioether bond is a classic nucleophilic substitution. For instance, the synthesis of (S)-3-(2-thienylthio)butyric acid involves the reaction of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone in the presence of a base like triethylamine. google.com The reaction proceeds via a nucleophilic ring-opening of the lactone by the thiolate anion. Similarly, the synthesis of (R)-3-(2-thienylthio)butanoic acid has been achieved via an SN2 displacement of a tosylate group by 2-(lithiomercapto)thiophene, confirming the nucleophilic substitution pathway. researchgate.net

Kinetic studies on the reactivity of thiophene derivatives provide insight into these mechanisms. For example, kinetic investigations of the reaction between 3,5-dicyanothiophene and cyclic secondary amines have been conducted to understand the formation of σ-adducts. nih.gov These studies show that the reaction proceeds through a zwitterionic intermediate formed by the nucleophilic addition of the amine to the C-2 position of the thiophene ring. The rate-determining step and the influence of nucleophile basicity can be quantified through such studies. nih.gov Although these studies are not directly on the synthesis of this compound, the principles of nucleophilic attack on the thiophene ring are analogous. The formation of the C-S bond in the synthesis of this compound likely follows a similar stepwise or concerted nucleophilic substitution mechanism, where the thiolate attacks an electrophilic carbon on the second thiophene ring.

Table 3: Mechanistic Details of Thioether Formation

| Reaction Type | Nucleophile | Electrophile | Proposed Mechanism | Key Features | Reference |

| Thioether Synthesis | 2-Thiophen-thiolate | 2-Halothiophene | SNAr | Formation of Meisenheimer-like intermediate or direct displacement. | researchgate.net |

| Thioether Synthesis | 2-(Lithiomercapto)thiophene | Alkyl tosylate | SN2 | Inversion of configuration at the electrophilic carbon. | researchgate.net |

| Ring Opening | 2-Mercaptothiophene/Triethylamine | β-Propiolactone | Nucleophilic Acyl Substitution | Ring-opening of the lactone by the thiolate nucleophile. | google.com |

| σ-Adduct Formation | Cyclic Amines | 3,5-Dicyanothiophene | Nucleophilic Addition | Formation of a zwitterionic intermediate. Rate depends on amine basicity. | nih.gov |

Advanced Spectroscopic Characterization Techniques for 2 2 Thienylthio Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-(2-thienylthio)thiophene. researchgate.net By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed map of the molecular framework can be constructed. ox.ac.uk

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectra provide specific information about the hydrogen atoms within a molecule. For derivatives such as methyl (S)-3-(2-thienylthio)butyrate, the signals corresponding to the protons on the thiophene (B33073) rings are typically observed in the aromatic region of the spectrum. google.com For instance, in one analysis, the thiophene protons appeared as multiplets at approximately 7.41, 7.17, and 7.02 ppm. google.comgoogle.com The chemical shifts and splitting patterns are dictated by the electronic environment and the proximity to neighboring protons, allowing for precise assignment to their respective positions on the thiophene rings.

Table 1: Representative ¹H NMR Data for a this compound Derivative Data for Methyl (S)-3-(2-thienylthio)butyrate in CDCl₃ google.comgoogle.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H | 7.41 | Multiplet |

| Thiophene H | 7.17 | Multiplet |

| Thiophene H | 7.02 | Multiplet |

| -OCH₃ | 3.69 | Singlet |

| -CH- | 3.39 | Multiplet |

| -CH₂- | 2.67, 2.42 | Doublet of Doublets |

| -CH₃ | 1.32 | Doublet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed view of the carbon skeleton. ox.ac.uk The carbon atoms of the two thiophene rings in this compound and its derivatives resonate at distinct chemical shifts. In the case of methyl (S)-3-(2-thienylthio)butyrate, the carbon signals for the thiophene rings were identified at 136.2, 130.9, 130.7, and 127.7 ppm. google.comgoogle.com These values are characteristic of carbons in sulfur-containing aromatic heterocycles.

Table 2: Representative ¹³C NMR Data for a this compound Derivative Data for Methyl (S)-3-(2-thienylthio)butyrate in CDCl₃ google.comgoogle.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 171.6 |

| Thiophene C | 136.2 |

| Thiophene C | 130.9 |

| Thiophene C | 130.7 |

| Thiophene C | 127.7 |

| -OCH₃ | 51.7 |

| -CH₂- | 41.8 |

| -CH- | 41.4 |

| -CH₃ | 20.7 |

Application of Advanced NMR Techniques for Conformational Analysis

Beyond simple structural identification, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to investigate the conformational preferences and dynamics of these molecules in solution. researchgate.netcopernicus.org The conformation of di(2-thienyl) sulfides is of particular interest due to the potential for rotational isomerism around the C-S bonds. These studies can reveal the dominant conformers present in solution and provide information on the energy barriers between them. copernicus.org Techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) and 1D selective EXSY (Exchange Spectroscopy) are powerful tools for quantifying the populations of different rotamers and understanding the dynamics of their interconversion. copernicus.orgipb.pt This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a sensitive probe into the bonding and molecular motions of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the molecule. google.comjustia.com The FTIR spectrum of a this compound derivative will display absorption bands corresponding to specific bond vibrations. Key vibrational modes include C-H stretching and bending, C=C stretching of the aromatic rings, and, significantly, the C-S (carbon-sulfur) stretching vibrations. For thiophene-based benzoxazine (B1645224) monomers, characteristic bands for C-O-C symmetric and anti-symmetric stretching are found between 972-993 cm⁻¹ and 1225-1229 cm⁻¹, respectively. rsc.org The positions and intensities of these bands provide a fingerprint for the molecule and its functional groups.

Table 3: Selected FTIR Vibrational Modes for Thiophene-based Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1400 |

| C-O-C Anti-symmetric Stretch | 1225 - 1229 |

| C-O-C Symmetric Stretch | 972 - 993 |

| C-S Stretch | 750 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.net This technique is particularly effective for observing symmetric vibrations and bonds involving heavy atoms, such as the C-S bond and S-S bonds in potential disulfide byproducts. For thiophene and its derivatives, Raman spectra can clearly show the ring breathing modes and other skeletal vibrations that may be weak or absent in the FTIR spectrum. nih.gov The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of this compound, contributing to a comprehensive understanding of its molecular structure and bonding.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental to understanding the electronic behavior of this compound and its derivatives. These methods probe the transitions between electronic energy levels within the molecule, offering valuable information about conjugation, chromophores, and the influence of substituents on the electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the thiophene rings and the sulfide (B99878) bridge.

The NIST WebBook provides a UV/Visible spectrum for this compound, showcasing its absorption profile. nist.gov The spectrum is a key identifier for the compound, with the position and intensity of the absorption maxima (λmax) being sensitive to the molecular environment and substitution. nist.govnii.ac.jp Studies on related thiophene derivatives have shown that the absorption spectra are influenced by the nature and position of substituents on the thiophene rings. nii.ac.jp For instance, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.

In the context of more complex systems incorporating the this compound moiety, such as BODIPY dyes, the UV-Vis spectra show a dependency on the length of the thiophene chain. rsc.org Similarly, for oligo- and poly-thienyl sulfides, the optical bandgap can be estimated from the onset of the absorption spectra. doi.org The π-π* and n-π* transitions in polythiophene-based systems are typically observed at distinct wavelengths, providing insight into their electronic structure. researchgate.net

Table 1: UV-Vis Absorption Data for this compound and Related Derivatives

| Compound/System | Solvent/State | λmax (nm) | Transition Type | Reference |

| This compound | Not specified | Multiple bands | π-π* / n-π | nist.gov |

| Polythiophene Polyrotaxane | NMP | 290, 530 | n-π, π-π | researchgate.net |

| 2,2'-bi[3,2-b]thienothiophene derivatives | CHCl3 or CH2Cl2 | Varies | π-π | mdpi.com |

Fluorescence and Spectrofluorimetry of this compound Systems

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This technique is particularly useful for studying the photophysical properties of materials and can reveal details about the excited state dynamics.

For derivatives of this compound, such as those incorporated into BODIPY dyes, fluorescence with modest quantum yields has been observed. rsc.org Interestingly, the dithienylthio counterparts of these dyes did not exhibit fluorescence, highlighting the subtle structural influences on emissive properties. rsc.org In the solid state, crystals of 8-phenyl-3,5-di(thien-2-ylthio)-BODIPY showed broad emission from 600 nm to beyond 850 nm. rsc.org

The fluorescence of thiophene derivatives can be significantly affected by the solvent environment and the nature of substituents. chem-soc.si Some thiophene-based compounds exhibit strong solvatochromism, where the emission wavelength changes with solvent polarity. chem-soc.si The study of two-photon excited fluorescence (TPEF) in thiophene derivatives has also garnered interest for applications in nonlinear optics. chem-soc.si Research on tetraphenylethene derivatives containing thiophene has revealed aggregation-induced emission (AIE) characteristics, where the compounds are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. nih.gov

Table 2: Fluorescence Data for Selected Thiophene Derivative Systems

| Compound System | Excitation Wavelength (nm) | Emission Maximum (λmax) (nm) | Key Findings | Reference |

| 8-Phenyl-3,5-di(thien-2-ylthio)-BODIPY (crystals) | Not specified | 600 - >850 | Broad solid-state emission. | rsc.org |

| 2,5-bis(p-N,N-diethylaminostyryl)thiophene (BEST) | 365 (for AIE) | ~530 | Strong up-converted fluorescence. | chem-soc.si |

| Thiophene-containing tetraphenylethene derivatives | 365 | 501 (for one derivative in DMF/water) | Aggregation-induced emission (AIE). | nih.gov |

| Aldehyde derivatives of 2,2'-bi[3,2-b]thienothiophene | 434, 450 | ~500 | High fluorescence quantum yields. | mdpi.com |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic States

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It provides detailed information about the electronic states of molecules, including the symmetry of ground and excited states and the presence of degenerate electronic levels.

For the parent heterocycle, thiophene, MCD studies have been instrumental in resolving overlapping electronic transitions in its UV absorption spectrum. chalmers.se Research has demonstrated the existence of two transitions with opposite MCD signals in the 38000–45000 cm⁻¹ region of thiophene's spectrum. chalmers.se Quantum mechanical calculations have supported these findings, correlating well with the observed energies, oscillator strengths, and MCD terms. chalmers.se

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of this compound and its derivatives, MS provides definitive confirmation of the molecular formula and offers insights into the compound's stability and the relative strengths of its chemical bonds.

The NIST WebBook lists the molecular weight of this compound as 198.328 g/mol , which would be observed as the molecular ion peak (M⁺) in an electron ionization mass spectrum. nist.gov The fragmentation of this molecule would likely involve cleavage of the C-S bonds of the sulfide bridge or fragmentation within the thiophene rings themselves.

Studies on related thiophene derivatives provide a framework for predicting the fragmentation of this compound. For instance, the mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate showed that fragmentation can initiate with the loss of a water molecule, followed by the cleavage of the bond between the sulfur atom and the acetic residue or the bond between the sulfur and the triazole ring. zsmu.edu.ua In benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives, characteristic fragment ions arise from the cleavage of bonds adjacent to carbonyl groups. nih.gov

General principles of mass spectral fragmentation are also applicable. whitman.edulibretexts.org The presence of sulfur atoms would result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having a higher relative abundance (approximately 4.4% of the M+ peak) due to the natural abundance of the ³⁴S isotope. The fragmentation of cyclic compounds like thiophene often leads to a relatively stable molecular ion. whitman.edu

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Description |

| 198 | [C₈H₆S₃]⁺ | Molecular Ion (M⁺) |

| 165 | [C₈H₅S₂]⁺ | Loss of SH radical |

| 115 | [C₄H₃S₂]⁺ | Cleavage of the sulfide bridge, loss of a thienyl radical |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

X-ray Diffraction (XRD) for Single Crystal and Thin Film Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed molecular and crystal structures. warwick.ac.uk This technique has been applied to derivatives of this compound to elucidate their precise molecular geometry and how the molecules pack in the solid state.

For example, the crystal structure of 8-phenyl-3,5-di(thien-2-ylthio)-BODIPY revealed a layered arrangement of molecules. rsc.org Within these layers, the thienyl fragments of adjacent molecules form pairs resembling H-aggregates, while the BODIPY moieties in different layers are arranged in a J-aggregate fashion. rsc.org This detailed structural information is vital for understanding the solid-state photophysical properties of the material.

In another study on a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, SCXRD analysis showed that the compound exhibited disorder over two positions. mdpi.com The analysis provided precise geometric parameters (bond distances and angles) and revealed the nature of the intermolecular interactions, which included a two-dimensional hydrogen bond network. mdpi.com Such detailed structural insights are essential for rationalizing the observed properties and for the design of new materials with desired functionalities. While a specific single crystal structure of the parent this compound is not detailed in the provided context, the studies on its derivatives underscore the power of SCXRD in this field. grafiati.com

Table 4: Representative Bond Types and Expected Ranges from SCXRD of Thiophene Derivatives

| Bond Type | Typical Bond Length (Å) | Significance |

| C-S (in thiophene ring) | ~1.70 - 1.75 | Indicates the nature of the heterocyclic ring. |

| C=C (in thiophene ring) | ~1.35 - 1.45 | Reflects the aromatic character of the thiophene ring. |

| C-S (sulfide bridge) | ~1.75 - 1.85 | Key linkage defining the overall molecular structure. |

| C-H | ~0.95 - 1.10 | Standard bond length for hydrogen atoms attached to carbon. |

Analysis of Thin Film Morphologies via X-ray Scattering Techniques

The performance of organic electronic devices is intrinsically linked to the molecular arrangement and microstructure of the active semiconductor layer. For materials like this compound and its derivatives, which are often processed into thin films, X-ray scattering techniques are indispensable for providing a detailed understanding of film morphology. These non-destructive methods can probe the structure from the nanoscale to the mesoscale, revealing critical parameters such as film thickness, density, molecular packing, crystallinity, and the orientation of crystalline domains. uc.edusgservice.com.twmeasurlabs.com Two of the most powerful techniques in this context are X-ray Reflectivity (XRR) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).

X-ray Reflectivity (XRR)

X-ray Reflectivity (XRR) is an analytical method used to determine the thickness, density, and roughness of thin films and their interfaces. measurlabs.com The technique involves directing an X-ray beam at a very shallow (grazing) angle to the film surface and measuring the intensity of the reflected X-rays as the angle is varied. uc.edu Below a certain critical angle, the X-rays are totally reflected, but as the angle increases, the beam penetrates the film, creating interference patterns known as Kiessig fringes. The spacing of these fringes is directly related to the film's thickness. The rate at which the reflectivity signal decays is related to the surface and interface roughness, while the amplitude of the fringes and the position of the critical angle provide information about the electron density of the layers, which can be used to calculate the material density. uc.edumeasurlabs.com

This technique is applicable to single-layer or multilayer structures and can be used on both crystalline and amorphous films. measurlabs.com For organic semiconductor films, XRR provides the foundational data on film uniformity and layer structure, which is essential before more complex microstructural analysis is performed. uc.eduresearchgate.net For instance, in studies of thiophene-based thin films, XRR has been used to identify the formation of continuous films and to detect the presence of distinct layers or polymorphs that can form under different deposition conditions. researchgate.netulb.ac.be

Table 1: Film Parameters Derivable from X-ray Reflectivity (XRR) Analysis

| Parameter | Description | How it is Determined from XRR Data |

|---|---|---|

| Thickness | The vertical dimension of the thin film. | Calculated from the periodicity of the Kiessig interference fringes in the reflectivity curve. uc.edumeasurlabs.com |

| Density | The mass per unit volume of the film material. | Derived from the film's electron density, which is determined from the critical angle of total external reflection. uc.edu |

| Surface Roughness | The root-mean-square (RMS) variation in height at the top surface of the film. | Determined from the rate of decay of the reflected intensity as a function of the scattering angle. measurlabs.com |

| Interface Roughness | The RMS variation in height at the boundary between the film and the substrate or between layers in a multilayer stack. | Influences the amplitude and decay of the Kiessig fringes, allowing for its quantification during data fitting. uc.edu |

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

While XRR provides information about the film's layered structure perpendicular to the substrate, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) reveals the internal crystalline structure and molecular orientation within the film. sgservice.com.twdiva-portal.org This technique is particularly powerful for studying semiconducting polymers and small molecules, where charge transport is highly anisotropic and dependent on molecular packing. nist.govnist.gov

In a GIWAXS experiment, a monochromatic X-ray beam impinges on the film at a grazing angle, and a 2D detector captures the scattered X-rays over a wide range of angles. sgservice.com.twdiva-portal.org The resulting 2D scattering pattern provides a wealth of information. Diffraction peaks in the "in-plane" direction (parallel to the substrate) and "out-of-plane" direction (perpendicular to the substrate) can be analyzed separately. This allows for the determination of unit cell parameters and, crucially, the orientation of the molecules relative to the substrate surface. researchgate.netnih.gov

For many thiophene-based materials, efficient charge transport occurs through the overlapping π-orbitals of adjacent molecules (π-stacking). GIWAXS can distinguish between two primary orientations:

Edge-on: The thiophene rings are oriented perpendicular to the substrate. This orientation is often favorable for thin-film transistors as it facilitates in-plane charge transport between the source and drain electrodes.

Face-on: The thiophene rings are oriented parallel to the substrate. This arrangement is typically preferred for applications like organic photovoltaics and photodetectors, where vertical charge transport is required.

A detailed study on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a high-performance semiconducting polymer, illustrates the power of GIWAXS. nist.govnist.gov The analysis of spin-coated PBTTT films showed that the polymer crystallizes into well-oriented domains with lamellar stacking due to the alkyl side chains and π-stacking along the polymer backbone. nist.gov The GIWAXS patterns revealed that upon thermal annealing, the crystalline domains become highly oriented and more ordered. nist.gov The research highlighted that while the fundamental crystalline packing was similar on different substrates, the size of the crystalline domains was significantly affected by the substrate surface chemistry, which in turn strongly influenced the electrical performance of the thin-film transistors. nist.govnist.gov

Table 2: Representative Structural Data from GIWAXS Analysis of an Annealed PBTTT Thin Film

| Structural Feature | Scattering Direction | d-spacing (Å) | Interpretation |

|---|---|---|---|

| Lamellar Stacking (100) | Out-of-plane | 17.9 | Corresponds to the distance between polymer backbones, separated by the interdigitated alkyl side chains. Indicates an "edge-on" orientation. nist.gov |

| π-Stacking (010) | In-plane | 3.8 | The distance between stacked polymer chains, indicating efficient pathways for charge transport along the plane of the film. nist.gov |

Theoretical and Computational Chemistry Studies on 2 2 Thienylthio Thiophene

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as orbital energies, ionization potentials, and molecular geometries.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and is fundamental to understanding electronic transitions. rsc.org

Interactive Data Table: Representative DFT Calculation Parameters for Thiophene (B33073) Derivatives

| Parameter | Typical Functional | Typical Basis Set |

| Geometry Optimization | B3LYP | 6-31G(d) |

| Electronic Properties | B3LYP | 6-311G(d,p) |

Prediction of Ionization Potential and Electron Affinity

Within the framework of DFT, the ionization potential (IP) and electron affinity (EA) can be estimated from the energies of the frontier molecular orbitals based on Koopmann's theorem. The ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). mdpi.com These values provide insight into the energy required to remove an electron from the molecule and the energy released when an electron is added, respectively. These parameters are crucial for understanding the behavior of the molecule in charge-transfer processes.

Ground State Structural Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. rsc.org For a flexible molecule like 2-(2-Thienylthio)thiophene, which has a central sulfur atom linking two thiophene rings, conformational analysis is essential. This involves calculating the energy of different spatial arrangements (conformers) that arise from rotation around the C-S bonds. Such studies can reveal the preferred conformation of the molecule in the ground state and the energy barriers between different conformers. While specific conformational analyses for 2,2'-dithienyl sulfide (B99878) were not found, studies on similar dithienyl and thioether compounds are common in the literature, highlighting the importance of this type of investigation. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is a primary computational tool for predicting and interpreting electronic absorption and emission spectra.

Determination of Electronic Excitation Energies and Oscillator Strengths

TD-DFT calculations can predict the energies of vertical electronic excitations, which correspond to the absorption of light. nih.gov The results provide the energies of transitions from the ground state to various excited states. Associated with each excitation is an oscillator strength, a dimensionless quantity that represents the probability of that transition occurring. Transitions with high oscillator strengths are more intense in an absorption spectrum. For thiophene-based systems, TD-DFT is frequently used to understand the nature of these transitions, which are often π-π* in character. nih.gov

Simulation of UV-Vis and Emission Spectra

By calculating the electronic excitation energies and their corresponding oscillator strengths, a theoretical UV-Vis absorption spectrum can be simulated. figshare.com This simulated spectrum can be compared with experimental data to aid in the assignment of spectral bands to specific electronic transitions. figshare.com Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to calculate emission energies, allowing for the simulation of fluorescence or phosphorescence spectra. These simulations are invaluable for understanding the photophysical properties of molecules like this compound and predicting their behavior in optoelectronic applications. scispace.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior and intermolecular interactions of this compound can be understood at an atomic level. While specific MD simulation data for this exact molecule is not extensively available in public literature, we can infer its likely behavior based on studies of similar thiophene-based systems. These simulations typically model the molecule's movements over time by solving Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular flexibility, and the nature of non-covalent interactions that govern its condensed-phase behavior.

The dynamic behavior of this compound is expected to be characterized by the rotational flexibility around the C-S-C linkage connecting the two thiophene rings. This internal rotation would lead to a range of possible conformations, from planar to twisted geometries. The conformational landscape, in turn, dictates the efficiency of intermolecular packing in the solid state, which is a critical factor for charge transport.

Intermolecular interactions in a condensed phase of this compound would be dominated by van der Waals forces, specifically π-π stacking between the electron-rich thiophene rings. The sulfur atoms in the thiophene rings and the bridging sulfur atom also contribute to these interactions through sulfur-sulfur and sulfur-π interactions. MD simulations can quantify the strength and geometry of these interactions, revealing how molecules arrange themselves in relation to one another. This information is vital for understanding the morphology of thin films and bulk materials, which directly impacts their electronic properties.

To illustrate the potential findings from such a simulation, a hypothetical data table is presented below, summarizing key intermolecular interaction parameters that could be derived from an MD simulation of this compound in a simulated amorphous state.

| Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Thiophene-Thiophene (π-π stacking) | 3.5 - 4.0 | -2.5 to -5.0 |

| Sulfur-Sulfur | 4.0 - 4.5 | -0.5 to -1.5 |

| Sulfur-π | 3.8 - 4.2 | -1.0 to -2.0 |

This table is illustrative and based on typical values for thiophene derivatives.

Quantum-Chemical Studies of Solid-State Electronic Structure and Charge Transport Mechanisms

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the solid-state electronic structure and charge transport mechanisms of organic semiconductors like this compound. These studies provide fundamental insights into the material's potential performance in electronic devices.

The electronic structure of this compound in the solid state is determined by the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of the HOMO and LUMO, and the resulting energy gap, are key determinants of the material's conductivity and its optical properties. In the solid state, intermolecular interactions lead to the broadening of these discrete molecular orbital levels into energy bands. The width of these bands is a crucial factor for charge transport, with wider bands generally leading to higher charge carrier mobility.

Charge transport in organic materials like this compound occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is governed by two primary parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, t). The reorganization energy represents the energy required for a molecule to adjust its geometry upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. The transfer integral quantifies the strength of the electronic interaction between neighboring molecules and is highly sensitive to their relative orientation and distance.

Quantum-chemical calculations can predict these parameters. For this compound, it is anticipated that the presence of two thiophene rings would lead to a delocalized HOMO, which is favorable for hole transport. The introduction of the sulfur linkage can influence the molecular conformation and, consequently, the intermolecular electronic coupling. Studies on similar molecules have shown that the orientation of thiophene rings can have a notable effect on charge carrier mobility. nih.gov

Below is a hypothetical data table summarizing the key electronic and charge transport parameters for this compound, as would be predicted by quantum-chemical calculations.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Relates to the ionization potential and hole injection barrier. |

| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron injection barrier. |

| HOMO-LUMO Gap | 3.4 eV | Determines the material's optical absorption and intrinsic conductivity. |

| Reorganization Energy (Hole) | 0.25 eV | Lower values indicate faster hole hopping rates. |

| Reorganization Energy (Electron) | 0.35 eV | Suggests that hole transport may be more favorable than electron transport. |

| Transfer Integral (Hole) | 50 meV | A measure of the electronic coupling for hole transport between adjacent molecules. |

This table is illustrative and based on typical values for thiophene-based materials.

Advanced Applications of 2 2 Thienylthio Thiophene and Its Derivatives in Materials Science

Organic Semiconductors for Charge Transport and Electronic Devices

Thiophene-based π-conjugated molecules and polymers are subjects of significant research interest due to their potential as organic semiconductors. nih.gov The design of high-performance semiconducting materials requires a deep understanding of the relationship between molecular structure, solid-state packing, and charge carrier transport. nih.gov Fused-thiophene derivatives, such as dithieno[3,2-d:2′,3′-d]thiophene (DTT), are particularly promising due to their rigidity, planarity, and extended π-conjugation, which promote compact molecular packing in thin films and lead to enhanced electrical performance. mdpi.com

Organic Field-Effect Transistors (OFETs) Applications

Derivatives of the thienothiophene and dithienothiophene core are extensively used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). Researchers have synthesized novel solution-processable small molecules based on these structures, demonstrating their viability in electronic applications. mdpi.commdpi.com

For instance, a series of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives featuring different side groups were developed for use in top-contact/bottom-gate OFETs. These devices exhibited p-channel field-effect performance with charge carrier mobilities as high as 0.10 cm²/Vs and a high current on/off ratio exceeding 10⁷ in ambient air. mdpi.com Another study focused on a novel semiconductor, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT), which was used to fabricate single crystal OFETs. These devices demonstrated excellent electrical properties, achieving a highest mobility of 1.26 cm² V⁻¹ s⁻¹ and a current on/off ratio between 10⁶ and 10⁸. nih.gov Similarly, benzo[b]thieno[2,3-d]thiophene (BTT) based compounds have been investigated, yielding a maximum mobility of 0.34 cm²/Vs. mdpi.com

The performance of these OFETs is intrinsically linked to the molecular design of the thiophene (B33073) derivative. Modifications such as extending the π-conjugated system have been shown to significantly enhance carrier mobility. semanticscholar.org For example, a polymer with additional thiophene-fused rings, P(AzIDTT-PhC6), exhibited a hole mobility of 0.46 cm² V⁻¹ s⁻¹, a notable increase compared to its counterparts with smaller conjugated systems. semanticscholar.org

Table 1: Performance of OFETs Based on Thiophene Derivatives

| Compound Family | Specific Compound/Polymer | Highest Mobility (cm² V⁻¹ s⁻¹) | Current On/Off Ratio | Ref |

|---|---|---|---|---|

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | 0.10 | > 10⁷ | mdpi.com |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) | 1.26 | 10⁶ – 10⁸ | nih.gov |

| Benzo[b]thieno[2,3-d]thiophene (BTT) | BTT-based compounds | 0.34 | Not Specified | mdpi.com |

Influence of Molecular Packing and Orientation on Charge Mobility

The efficiency of charge transport in organic semiconductors is critically dependent on the molecular arrangement in the solid state. nih.gov Factors such as backbone planarity, intermolecular interactions, and molecular orientation (edge-on vs. face-on) play a pivotal role in determining charge carrier mobility. semanticscholar.orgresearchgate.net

In single crystals of the high-performance 2,6-DADTT semiconductor, molecules were found to arrange in a classic herringbone packing motif. nih.gov This dense packing is stabilized by multiple intermolecular interactions, including sulfur-sulfur (S⋯S) contacts at 3.470 Å, sulfur-carbon (S⋯C) interactions, and carbon-hydrogen-pi (C–H⋯π) contacts. nih.gov Such highly ordered packing is a key contributor to the high mobility observed in these devices. nih.gov

The orientation of polymer backbones relative to the substrate also has a profound impact. A study on thiophene-phenylene-thiophene (TPT) polymers revealed that annealing can induce significant structural transformations. researchgate.netnih.gov One variant, TPT-T, adopted a more planar backbone conformation and a highly crystalline, edge-on molecular orientation, which was favorable for charge transport and resulted in a five to ten-fold increase in OFET mobility. researchgate.netnih.gov In contrast, a related polymer, TPT-2T, formed a more isotropic orientation with some helical twisting, which hindered efficient charge transport despite achieving tighter molecular packing. researchgate.netnih.gov This highlights that simple proximity is not sufficient; the specific geometry of intermolecular overlap is crucial for high charge mobility.

Photovoltaic Applications in Organic Solar Cells (OSCs) and Organic Photovoltaic Devices (OPVs)

Thiophene derivatives are fundamental components in the active layers of organic solar cells (OSCs) and organic photovoltaic devices (OPVs) due to their strong light absorption, versatile structures, and inherent charge transport capabilities. rsc.org They are frequently used in donor-acceptor (D-A) copolymers, where their electronic properties can be fine-tuned to optimize device performance. researchgate.netinformaticsjournals.co.inresearchgate.net

Role as Conjugated Side Chains in Donor-Acceptor Copolymers

In the architecture of D-A copolymers for solar cells, thiophene units, including thienothiophene, often form part of the electron-donating block. The length and composition of these oligothiophene units can substantially alter the optoelectronic properties and thin-film morphologies of the resulting polymers. rsc.org For instance, in a series of copolymers based on a double B←N bridged bipyridine acceptor, increasing the length of the oligothiophene donor unit from a single thiophene to five (penta-thiophene) caused a systematic upshift in the polymer's HOMO and LUMO energy levels. rsc.org This tunability allows for the rational design of materials with energy levels that are well-matched for efficient charge separation when paired with an appropriate acceptor material.

Copolymers of thieno[3,2-b]thiophene (B52689) and diketopyrrolo[3,4-c]pyrrole (DPP) have been synthesized and shown to have optical band gaps between 1.33 and 1.52 eV, making them suitable for harvesting a broad range of the solar spectrum. rsc.org The incorporation of additional thiophene units into a polymer backbone, such as in the F8TTBTT polymer, leads to a reduced optical band gap and enhanced interchain interactions, which are beneficial for solar cell applications. ru.nl

Strategies for Enhancing Power Conversion Efficiency (PCE)

A primary goal in OSC research is to maximize the power conversion efficiency (PCE), which is a measure of how effectively sunlight is converted into electricity. Several strategies involving the molecular engineering of thiophene-based materials have proven effective.

One successful approach is the use of additives. Introducing the oligothiophene 2T as a solid additive into a state-of-the-art PM6:Y6-based OSC was found to improve the molecular packing of both the donor polymer and the non-fullerene acceptor. researchgate.net This enhanced morphology resulted in reduced energy loss, a fill factor over 80%, and a final PCE of 18.72%. researchgate.net

Another strategy involves chemical modification of the polymer backbone. The introduction of fluoro and carboxylate substituents onto a benzothiadiazole-thiophene donor polymer had a synergistic positive effect. rsc.org Fluoro substitution enhanced interchain interactions, leading to a higher short-circuit current density (Jsc), while the carboxylate group helped to increase the open-circuit voltage (Voc) to 0.85 V. rsc.org This combined approach led to a significant PCE of 9.26% in an inverted device structure. rsc.org

Furthermore, the design of novel non-fullerene acceptors (NFAs) based on thieno[3,2-b]thiophene fused cores has yielded impressive results. By modifying the end groups on these acceptors, researchers have achieved PCEs between 9.51% and 10.87% when paired with a wide bandgap polymer donor, PBDB-T. researchgate.net These devices exhibited impressively high short-circuit currents of over 21 mA cm⁻². researchgate.net

Table 2: Performance of OSCs Featuring Thiophene Derivatives

| Donor:Acceptor System or Material | Key Strategy | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) | Ref |

|---|---|---|---|---|---|---|

| PM6:Y6 with 2T additive | Additive-enhanced molecular packing | 18.72 | Not Specified | Not Specified | >80 | researchgate.net |

| P2 (Fluoro/carboxylate substituted polymer):PC₇₁BM | Synergistic substitution | 9.26 | 0.85 | Not Specified | Not Specified | rsc.org |

| PBDB-T:TTIC | NFA end-group engineering | 10.87 | Not Specified | >21 | Not Specified | researchgate.net |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Thieno[3,2-b]thiophene (TT) and dithieno[3,2-b;3,2-d]thiophene (DTT) have garnered significant attention for their applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their rigid structures and good charge transport properties make them suitable as host materials or as part of the emissive core.

In a notable study, TT and DTT cores were functionalized with tetraphenylethylene (TPE) groups at the periphery. researchgate.net The TPE units impart a property known as aggregation-induced emission (AIE), where the molecules become highly emissive in the solid state. These synthesized molecules were thermally stable and demonstrated promising performance when incorporated into OLEDs. researchgate.net

An OLED device using the TPE2-TT derivative as the emitter showed excellent performance characteristics. It achieved a maximum luminance of 11,620 cd m⁻², a maximum current efficiency of 6.17 cd A⁻¹, and a maximum external quantum efficiency (EQE) of 2.43%. researchgate.net These results underscore the potential of synthetically accessible thienothiophene derivatives for creating efficient and bright OLED displays and lighting. researchgate.net

Table 3: Performance of an OLED Based on a Thienothiophene Derivative

| Emissive Compound | Maximum Luminance (cd m⁻²) | Maximum Current Efficiency (cd A⁻¹) | Maximum EQE (%) | Ref |

|---|

Electroactive Polymers and Conductive Materials Derived from 2-(2-Thienylthio)thiophene

The field of materials science has seen significant advancements through the development of electroactive and conductive polymers. Among these, polythiophenes (PTs) and their derivatives stand out due to their unique electronic and optical properties, stemming from the delocalized π-electrons along their conjugated backbone. wikipedia.org The monomer this compound, which features two thiophene rings linked by a sulfur atom, serves as a valuable building block for a specific class of these materials. Polymers derived from this monomer possess a conjugated structure that can be readily modified, making them suitable for a range of electronic applications.

These polymers become electrically conductive through a process called doping, which involves oxidation or reduction. wikipedia.org This process creates charge carriers (polarons and bipolarons) that can move along the polymer chain, enabling the flow of electricity. The inherent properties of these materials, such as conductivity, color, and redox potential, can be precisely controlled by altering the chemical structure of the monomer unit, making them highly versatile for creating advanced functional materials. aau.edu.et

Electropolymerization Strategies for Poly(2-(arylthio)thiophenyl sulfide) (PATS) and Related Polymers

Electropolymerization is a powerful and widely used technique for synthesizing conductive polymer films directly onto an electrode surface. nih.gov This method offers distinct advantages, including mild reaction conditions and excellent control over film thickness and morphology. nih.govwinona.edu For monomers like this compound and its derivatives, electropolymerization proceeds via an oxidative coupling mechanism.

The general process begins with the electrochemical oxidation of the monomer at the C2-position of the thiophene ring, which is electron-rich, to form a highly reactive radical cation. nih.govwinona.edu These radical cations then couple, typically in a head-to-tail fashion, to form dimers, oligomers, and eventually a long-chain polymer that precipitates onto the electrode surface. The choice of solvent and supporting electrolyte significantly influences the polymerization process and the morphology of the resulting polymer film. nih.gov For instance, potentiodynamic methods, where the potential is swept, can be used to grow uniform films on conductive substrates like indium tin oxide (ITO) glass. nih.govwinona.edu

Key parameters in the electropolymerization of thiophene derivatives are summarized in the table below.

| Parameter | Description | Typical Values/Examples |

| Monomer | The thiophene derivative to be polymerized. | This compound, 3-alkylthiophenes, Bithiophene |

| Solvent | Provides the medium for the reaction. | Acetonitrile, Dichloromethane |

| Supporting Electrolyte | Provides ionic conductivity to the solution. | Lithium perchlorate (LiClO₄), Tetrabutylammonium perchlorate (TBAP) |

| Working Electrode | The conductive substrate where the polymer film is deposited. | Indium Tin Oxide (ITO) glass, Platinum, Gold winona.edu |

| Polymerization Technique | The electrochemical method used. | Cyclic Voltammetry, Potentiostatic (Constant Potential), Galvanostatic (Constant Current) nih.govwinona.edu |

| Applied Potential | The potential required to oxidize the monomer. | Typically 1.0 V to 2.0 V vs. Ag/AgCl winona.edu |

The introduction of a small amount of bithiophene or terthiophene into the polymerization system can significantly increase the rate of polymerization and lower the required applied potentials, which helps to minimize side reactions. dtic.mil This strategy enhances the formation of more uniform and structurally sound polymer films. dtic.mil

Tailoring Polymer Properties for Specific Electronic Applications

A key advantage of using this compound derivatives is the ability to tailor the properties of the resulting polymers for specific applications by modifying the monomer's chemical structure. Introducing substituents at the 3- or 4-positions of the thiophene rings can profoundly alter the polymer's electronic, optical, and physical characteristics. wikipedia.org

For example, attaching flexible alkyl side chains improves the polymer's solubility in organic solvents, making it processable from solution for techniques like spin-coating or printing. aau.edu.et These side chains also influence the packing of the polymer chains in the solid state, which in turn affects charge transport and conductivity. Regioregularity, or the specific orientation of side chains (e.g., head-to-tail coupling), is crucial for achieving high conductivity and mobility, as it promotes a more planar backbone and efficient π-π stacking between chains. wikipedia.orgnih.gov

These tailored properties are directly relevant to a variety of electronic applications:

Electrochromic Devices: Many polythiophene derivatives exhibit electrochromism, meaning they change color reversibly in response to an applied voltage. nih.gov This property is harnessed in applications like smart windows, rearview mirrors, and displays. Copolymers based on thiophene derivatives can display multiple colors, from yellow and green to gray and dark blue, depending on their oxidation state. mdpi.com

Organic Field-Effect Transistors (OFETs): The charge carrier mobility of the polymer is a critical parameter for OFETs. By optimizing the regioregularity and molecular weight, polymers with high mobility can be synthesized, forming the active semiconductor layer in transistors.

Organic Photovoltaics (OPVs): In solar cells, the polymer's band gap determines the range of the solar spectrum it can absorb. The band gap can be tuned by creating donor-acceptor copolymers, where electron-rich (donor) units like thiophene are paired with electron-poor (acceptor) units to broaden the absorption spectrum and improve device efficiency. mdpi.com

The following table summarizes the effects of structural modifications on polymer properties.

| Structural Modification | Effect on Polymer Properties | Potential Application |

| Adding long alkyl side chains | Increases solubility, improves processability. wikipedia.org | Printable electronics, OPVs |

| Controlling regioregularity | Enhances conductivity and charge mobility. wikipedia.org | OFETs, high-performance sensors |

| Creating donor-acceptor structures | Narrows the optical band gap, broadens light absorption. mdpi.com | Organic solar cells (OPVs) |

| Incorporating chiral substituents | Induces chiroptical properties. wikipedia.org | Chiral sensors, separation technologies |

Energy Storage Materials Applications (e.g., Lithium-Ion Batteries)

Thiophene-based polymers, including those derived from this compound, are emerging as promising materials for next-generation energy storage devices, particularly lithium-ion batteries (LIBs). researchgate.net Their electroactive nature and structural versatility allow them to be used in various components of the battery, including as electrode materials, binders, and electrolyte additives.

When used as an electrolyte additive, thiophene derivatives can significantly enhance the performance of high-voltage LIBs. researchgate.netjmst.org During the initial charging cycles, the thiophene monomer can be electrochemically polymerized on the surface of the cathode. researchgate.net This in-situ formed polythiophene layer acts as a protective interface, preventing the decomposition of the electrolyte at high voltages. researchgate.netjmst.org This passivation layer is ionically conductive but electronically insulating, allowing Li⁺ ion transport while suppressing detrimental side reactions, which leads to improved cycling stability and capacity retention. For example, the addition of 0.5 wt% of 2-(trifluoroacetyl) thiophene to the electrolyte increased the capacity retention of a LiCoO₂ cathode from 33.2% to 90.6% when cycled to a high voltage of 4.4 V. jmst.org